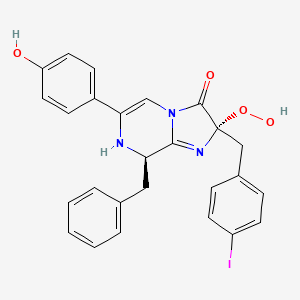

I-Coeleneterazine

Description

Overview of Coelenterazine (B1669285) as a Fundamental Bioluminescent Substrate

Coelenterazine is a pivotal organic molecule, an imidazopyrazinone, that functions as a luciferin (B1168401), the light-emitting substrate in numerous bioluminescent reactions. wikipedia.orgscispace.com This compound is central to the phenomenon of "cold light" emission in a vast array of marine organisms. scispace.com Its chemical structure, 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-7H-imidazo[1,2-a]pyrazin-3-one, is the key to its function. wikipedia.org The imidazopyrazinone core is the site of an oxidative decarboxylation reaction, which is catalyzed by enzymes called luciferases or occurs within photoproteins. scispace.commdpi.comnih.gov

The luminescence reaction is initiated when molecular oxygen binds to the C-2 position of the imidazopyrazinone core, forming a peroxide intermediate. scispace.com This intermediate then cyclizes into a highly unstable, four-membered ring structure known as a dioxetanone. scispace.com The subsequent decomposition of this dioxetanone releases carbon dioxide and an excited-state product, coelenteramide (B1206865), which then emits a photon of light to return to its ground state. scispace.commdpi.com The typical emission is a blue light, with a peak wavelength around 480 nm. scispace.com This entire process is a form of chemiluminescence, a chemical reaction that produces light. researchgate.net

In the context of bioluminescence, coelenterazine's interaction with specific proteins dictates the nature of the light emission. It serves as the substrate for a variety of luciferases, including Renilla luciferase (RLuc) and Gaussia luciferase (GLuc). wikipedia.org Additionally, it is the chromophore for calcium-binding photoproteins like aequorin and obelin. wikipedia.orgresearchgate.net In the case of photoproteins, coelenterazine and oxygen are bound to the protein, forming a stable peroxide. The binding of calcium ions triggers a conformational change in the protein, leading to the oxidation of coelenterazine and the emission of a flash of light. researchgate.net

The biosynthesis of coelenterazine is understood to originate from amino acids. Research suggests that it is derived from one molecule of L-phenylalanine and two molecules of L-tyrosine. nih.govnih.govfrontiersin.org

Contemporary Research Trajectories for Coelenterazine and its Analogues

Modern research has moved beyond simply identifying the presence of coelenterazine to actively utilizing and modifying it for a wide range of biotechnological applications. scispace.com The coelenterazine-luciferase system is valued for its simplicity and high sensitivity, making it a powerful tool in molecular and cellular biology. scispace.com

A major focus of current research is the synthesis and characterization of coelenterazine analogues. scispace.combiotium.com By modifying the chemical structure of the imidazopyrazinone core at the C-2, C-6, and C-8 positions, scientists can create novel substrates with altered properties. scispace.com These modifications can lead to:

Altered Emission Wavelengths: Synthetic analogues can shift the bioluminescence emission to different parts of the spectrum, including red-shifted light that is better suited for deep-tissue imaging in living animals. rsc.org

Enhanced Light Output: Some analogues exhibit higher quantum yields, resulting in brighter signals for more sensitive assays. nih.gov

Improved Stability: Modifications can reduce the rate of auto-oxidation, leading to lower background noise and greater stability in experimental conditions. nih.gov

Specific Targeting: "Caged" coelenterazine derivatives are being designed to remain inactive until they encounter a specific biotarget, such as a particular ion or reactive oxygen species (ROS), providing a means to probe specific molecular processes within cells. scispace.com

These engineered coelenterazine analogues are integral to advanced bioanalytical techniques, including:

Bioluminescence Resonance Energy Transfer (BRET): BRET assays use the coelenterazine-luciferase system as a donor and a fluorescent protein (like GFP) as an acceptor to study protein-protein interactions in real-time within living cells. biotium.com

Reporter Gene Assays: Renilla and Gaussia luciferases are commonly used as reporter genes to study gene expression and regulation, with coelenterazine as the substrate for detection. biotium.comregistech.com

Calcium Imaging: The photoprotein aequorin, which uses coelenterazine as its chromophore, is a sensitive tool for measuring intracellular calcium concentrations. biotium.comregistech.com

In Vivo Imaging: The development of coelenterazine analogues that produce red-shifted light allows for non-invasive imaging of biological processes, such as tumor growth, in living animals. rsc.orgnih.gov

The systematic development of regioisomeric coelenterazine analogues is helping to elucidate the specific chemical interactions between the substrate and different luciferases, paving the way for the rational design of even more sophisticated bioluminescent probes for bioassays and molecular imaging. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H22IN3O4 |

|---|---|

Molecular Weight |

567.4 g/mol |

IUPAC Name |

(2S,8R)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |

InChI |

InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26+/m1/s1 |

InChI Key |

VKJBKKSOPAEBAT-GJZUVCINSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Coelenterazine

Elucidation of Amino Acid Precursors for Coelenterazine (B1669285) Biosynthesis

The foundational building blocks of coelenterazine have been definitively identified through isotopic labeling experiments. nih.govresearchgate.net Research demonstrated that the molecule's complex structure is derived from three amino acid molecules: one molecule of L-phenylalanine and two molecules of L-tyrosine. nih.govresearchgate.netosti.gov

Pivotal studies involving the deep-sea luminous copepod Metridia pacifica confirmed this pathway. nih.govosti.gov In these experiments, specimens were fed a diet containing deuterium-labeled L-tyrosine and L-phenylalanine. nih.govresearchgate.net Subsequent analysis using mass spectrometry revealed that the copepods had incorporated these labeled amino acids to create coelenterazine, providing the first direct proof that it is biosynthesized from free L-amino acids in a marine organism. nih.govosti.gov

Hypothetical and Investigated Biosynthetic Pathways and Intermediates

While the amino acid precursors are known, the precise enzymatic steps that assemble them into coelenterazine are still under investigation. The leading theories center on the formation of a tripeptide intermediate and its subsequent modification by specialized enzymes.

The most widely accepted biosynthetic hypothesis posits that the one L-phenylalanine and two L-tyrosine molecules first combine to form a tripeptide with the sequence Phenylalanine-Tyrosine-Tyrosine (FYY). wikipedia.orgplos.orgnih.gov This tripeptide is believed to be the direct precursor that undergoes a series of cyclization and dehydration reactions to form the final imidazopyrazinone core structure of coelenterazine. frontiersin.org The structure of coelenterazine itself, with its three side groups corresponding to these amino acid residues, lends strong support to this hypothesis. nih.gov The challenge remains in identifying the specific enzymes that catalyze this transformation.

Significant progress in identifying candidate enzymes has come from transcriptomic analyses of luminous ctenophores (comb jellies). plos.orgnih.gov Researchers searched for genes that not only contained the "FYY" peptide code but also had functions consistent with the chemical reactions required for cyclization. plos.orgnih.gov This search led to the discovery of a group of genes encoding non-heme iron oxidase enzymes that are highly similar to isopenicillin-N-synthase (IPNS). plos.orgnih.govnih.gov

These IPNS-like enzymes are considered strong candidates for several reasons:

They are known to catalyze the formation of heterocyclic structures, a key step in creating the coelenterazine core. plos.orgnih.govresearchgate.net

The genes encoding these enzymes in luminous ctenophores were found to contain the specific FYY motif. nih.govfrontiersin.orgplos.org

Crucially, these specific genes were present in the 24 luminous ctenophore species studied but were absent from the genomes and transcriptomes of non-luminous species, suggesting a direct link to bioluminescence. plos.orgnih.govnih.gov

These enzymes belong to a superfamily of Fe-dependent oxygenases, and the conservation of important iron-binding residues suggests their catalytic function is intact. plos.orgnih.gov While direct experimental proof is still needed, the discovery of these IPNS homologs provides the most promising lead to date for the enzymatic machinery behind coelenterazine synthesis. frontiersin.org

Methodologies for Investigating Coelenterazine Biosynthesis

Stable Isotope Feeding Studies

Stable isotope feeding studies are a powerful method for elucidating the precursors of complex biomolecules like coelenterazine. This technique involves feeding an organism suspected of biosynthesis a diet enriched with non-radioactive, heavier isotopes of specific elements, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). osti.govnih.gov Researchers then analyze the target molecule, in this case, coelenterazine, to see if these heavy isotopes have been incorporated into its structure.

This methodology was successfully used to demonstrate that the deep-sea copepod Metridia pacifica can synthesize coelenterazine from free L-amino acids. osti.govnih.gov In these experiments, the copepods were fed a diet containing deuterium-labeled L-tyrosine and L-phenylalanine. osti.gov Using mass spectrometry, scientists showed that the coelenterazine isolated from these copepods contained the deuterium labels, confirming that it was synthesized from two molecules of L-tyrosine and one molecule of L-phenylalanine. osti.govnih.gov This was the first direct proof that coelenterazine could be biosynthesized from free amino acids in a marine organism. nih.gov

Transcriptome Analysis for Candidate Gene Identification

Transcriptome analysis has become a key methodology for identifying the genes potentially involved in the coelenterazine biosynthetic pathway. cngb.org By sequencing all the messenger RNA (mRNA) molecules in an organism, researchers can create a snapshot of the genes that are actively being expressed. nih.gov This approach is particularly useful for comparing luminous and non-luminous species to pinpoint genes unique to the former. plos.orgresearchgate.net

In the search for coelenterazine biosynthesis genes, researchers hypothesized that the pathway might involve the cyclization of a tripeptide made of Phenylalanine-Tyrosine-Tyrosine ("FYY"). plos.org They searched the transcriptomes of 24 ctenophore species and found a group of candidate genes in the luminous species that were absent in the non-luminous ones. plos.org These genes encode for proteins similar to isopenicillin-N-synthase, a type of non-heme iron oxidase known to be involved in forming heterocyclic compounds. plos.org Notably, these candidate genes in luminous ctenophores possess the "FYY" motif at the C-terminus of the protein, which is absent in related genes from non-luminous species. researchgate.netplos.orgresearchgate.net While experimental proof is still needed to confirm the exact function of these genes, transcriptome analysis has successfully identified them as the top candidates for laboratory characterization in the investigation of coelenterazine biosynthesis. nih.govplos.org

Molecular Mechanisms of Coelenterazine Luminescence

Enzymatic Bioluminescence Mechanisms of Coelenterazine (B1669285) Oxidation

In the majority of marine organisms, the bioluminescence derived from coelenterazine is not a spontaneous event but is catalyzed by a class of enzymes known as luciferases. nih.gov These biological catalysts provide a specific environment that facilitates the oxidation of coelenterazine, leading to the efficient production of light. The enzymatic process can be broken down into several key steps, from the initial oxidative attack to the final release of a photon.

Following the initial oxygenation, a highly unstable, high-energy intermediate known as a dioxetanone is formed. nih.govmdpi.com This four-membered ring peroxide structure is central to both the chemi- and bioluminescent reactions of coelenterazine. scispace.commdpi.com The formation of this cyclic peroxide is a common mechanistic step shared by both pathways. scispace.com Theoretical studies based on density functional theory have been employed to investigate the formation and decomposition mechanisms of this coelenterazine dioxetanone. acs.org The high instability of the dioxetanone intermediate means it undergoes almost instantaneous thermolysis or decomposition. mdpi.com This decomposition is a highly exothermic process that is essential for chemiexcitation, as it allows the molecule to transition from a thermally activated ground state to an electronically excited state. nih.gov

The decomposition of the dioxetanone intermediate is the pivotal moment of light production. This breakdown yields carbon dioxide and the product, coelenteramide (B1206865), in an electronically excited state. nih.govnih.gov It is the relaxation of this excited-state coelenteramide (S1) to its ground state (S0) that results in the emission of a photon. nih.gov This process of radiative decay is the fundamental source of light in coelenterazine's bioluminescence. nih.gov The excited coelenteramide is the actual light-emitter, or luminophore, in both the chemiluminescent and bioluminescent reactions. mdpi.com The lifetime of a system in an excited state is typically short, and the return to a lower energy level, known as de-excitation, occurs rapidly. wikipedia.org

The specific characteristics of the light emitted, such as its color (wavelength) and duration (kinetics), are not solely determined by the coelenterazine molecule itself but are significantly influenced by the microenvironment of the luciferase active site. nih.gov While most natural coelenterazine-dependent luciferases emit blue light with maxima between 460-480 nm, the precise peak can be modulated. nih.gov

The environment within the enzyme can affect the protonation state of the resulting coelenteramide. Light emission at around 470 nm is generally attributed to the deprotonated phenolate (B1203915) anion of coelenteramide, whereas emission at approximately 400 nm is associated with the neutral, protonated form. nih.gov For instance, Renilla luciferase (RLuc) primarily luminesces at 470 nm but also shows a minor peak near 400 nm. nih.gov

Table 1: Luminescent Properties of Coelenterazine Derivatives with Different Luciferases

| Coelenterazine Analog | Luciferase | Emission Peak (nm) | Relative Intensity | Reference |

|---|---|---|---|---|

| Native Coelenterazine | Renilla luciferase | 480 | Standard | scispace.com |

| Coelenterazine 400a (DeepBlueC™) | Renilla luciferase | ~400 | Varies | biotium.com |

| Analog with C-8 S-atom insertion | Renilla luciferase | 509 | Varies | scispace.com |

| Native Coelenterazine | Aequorin (Ca²⁺-activated) | 465 | Standard | interchim.fr |

| Various Analogs | Aequorin | Red-shifted (by ~20-60 nm) | Varies | scispace.com |

Non-Enzymatic Chemiluminescence Mechanisms of Coelenterazine

Coelenterazine can also produce light without the involvement of an enzyme, a process known as chemiluminescence. This non-enzymatic light emission is typically triggered by reactive oxygen species (ROS).

Coelenterazine exhibits chemiluminescence when it reacts with certain reactive oxygen species, particularly the superoxide (B77818) anion (O₂⁻). mdpi.commedchemexpress.cn This property makes coelenterazine a sensitive and specific probe for detecting superoxide. medchemexpress.cncapes.gov.br The interaction between coelenterazine and superoxide anion initiates a chemical reaction cascade that mirrors the enzymatic process in its core steps. mdpi.com This interaction leads to the oxygenation of the imidazopyrazinone core and the subsequent formation of the high-energy dioxetanone intermediate. mdpi.commdpi.com The decomposition of this intermediate generates the excited-state coelenteramide, which then emits a photon as it decays to its ground state. mdpi.com The efficiency of this superoxide-triggered chemiluminescence can be dependent on pH. mdpi.com While the fundamental mechanism is similar to bioluminescence, the absence of an enzyme means the reaction environment is less controlled, which can affect the efficiency and characteristics of the light emission. mdpi.commdpi.com

Superoxide Anion-Dependent Luminescence Enhancement and Inhibition

The chemiluminescence of coelenterazine can be triggered directly by reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻), in the absence of an enzyme. nih.govnih.gov This property has led to its use as a sensitive probe for detecting superoxide anion production in biological systems, such as during the respiratory burst in neutrophils. nih.govnih.gov The interaction between coelenterazine and the superoxide anion initiates a chemical reaction that forms a high-energy dioxetanone intermediate. researchgate.netmdpi.com The subsequent decomposition of this unstable intermediate yields an excited-state coelenteramide, which then decays to its ground state by emitting light. researchgate.netmdpi.com

A remarkable characteristic of this reaction is the significant enhancement of light emission observed in aqueous solutions. researchgate.netresearchgate.net Studies have shown a nearly 100-fold increase in light emission in aqueous environments compared to organic solvents. researchgate.netmdpi.com This enhancement makes coelenterazine and its analogs particularly promising for sensing superoxide in biological media. mdpi.comresearchgate.net However, the luminescence is inhibited by the enzyme superoxide dismutase (SOD), which scavenges the superoxide anions, thereby confirming that superoxide is the trigger for the reaction. nih.gov In contrast to luminol-based chemiluminescence, the coelenterazine-dependent reaction is not dependent on myeloperoxidase activity and is not inhibited by azide. nih.gov

The solvent environment plays a critical role. While aqueous solutions enhance superoxide-triggered luminescence, the light emission is significantly reduced in methanol (B129727) and is practically non-existent in aprotic solvents like dimethylformamide (DMF). researchgate.net Interestingly, in aprotic media, coelenterazine can produce more intense light through other pathways, but this specific superoxide-dependent enhancement is a feature of aqueous environments. researchgate.netresearchgate.net This suggests that water molecules are involved in the reaction pathway, potentially by influencing the stability and decomposition of the peroxide intermediates. researchgate.net

Role of Dioxetane Intermediates in Non-Luminescent (Dark) Pathways

Theoretical investigations using density functional theory have explored the thermolysis and chemiexcitation profiles of these alternative coelenterazine dioxetanes. nih.gov The findings indicate that while the thermolysis of these species is chemically feasible, their singlet chemiexcitation profiles are significantly less efficient than that of the corresponding dioxetanone. nih.gov Instead of efficiently producing a singlet excited state (S₁) product required for luminescence, the decomposition of these dioxetane intermediates is more likely to proceed through a triplet chemiexcitation pathway (T₁). nih.gov This leads to the formation of ground-state degradation products with minimal or no light emission. nih.govacs.org

Molecular Interactions and Catalytic Sites within Coelenterazine-Dependent Enzymes

Identification of Key Amino Acid Residues for Substrate Binding and Catalysis

The binding of coelenterazine and the subsequent catalytic reaction are governed by specific amino acid residues within the active sites of luciferases and photoproteins. Although these enzymes utilize the same substrate, the residues involved in the process can differ significantly, reflecting their distinct evolutionary origins and reaction mechanisms. nih.govrsc.org

In the photoprotein aequorin, the active site is a hydrophobic cavity containing three triads of tyrosine, histidine, and tryptophan residues. nih.gov One of these triads (H169, Y184, W173) functions as the catalytic center, while the others are involved in substrate binding. nih.gov The tyrosine residue (Y184 in aequorin, Y190 in obelin) is particularly important for stabilizing the 2-hydroperoxycoelenterazine intermediate through a hydrogen bond. nih.gov

In contrast, Renilla luciferase (RLuc), which belongs to the α/β hydrolase family, lacks the Tyr-His-Trp catalytic triad (B1167595) found in photoproteins. nih.govnih.gov Instead, its active site features a conserved catalytic triad of Asp120, Glu144, and His285. nih.govwikipedia.org Mutagenesis studies have confirmed the critical role of these residues in catalysis. nih.govnih.gov Other conserved residues, such as N53, W121, and P220, have also been implicated in substrate binding and catalysis. nih.govnih.gov

In ctenophore photoproteins like berovin, which are structurally similar to aequorin but have low sequence identity, different residues are key. rsc.org It is proposed that coelenterazine binds as a 2-peroxy anion, which is stabilized by a Coulomb interaction with the positively charged guanidinium (B1211019) group of an arginine residue (Arg41) paired with a tyrosine (Tyr204). rsc.org

The following table summarizes key residues identified in the active sites of different coelenterazine-dependent proteins.

Table 1: Key Amino Acid Residues in Coelenterazine-Dependent Enzymes

| Enzyme/Photoprotein | Key Residues | Putative Function | Source(s) |

|---|---|---|---|

| Aequorin/Obelin | His169, Tyr184, Trp173 (Aequorin numbering) | Catalytic Triad | nih.gov |

| Tyr184 (Aequorin), Tyr190 (Obelin) | Stabilization of peroxy-intermediate | nih.gov | |

| Renilla Luciferase (RLuc) | Asp120, Glu144, His285 | Catalytic Triad | nih.govwikipedia.org |

| Asn53, Trp121, Pro220 | Substrate binding/Catalysis | nih.govnih.gov |

| Berovin (Ctenophore) | Arg41, Tyr204 | Stabilization of peroxy-anion adduct | rsc.org |

Comparative Analysis of Catalytic Triads and Active Site Topologies (e.g., Renilla vs. Aequorin)

A comparative analysis of the active sites of Renilla luciferase and the photoprotein aequorin reveals significant differences in their architecture and catalytic mechanisms, despite both using coelenterazine to produce light. nih.gov

The active site of aequorin is a compact, hydrophobic barrel-like cavity formed by EF-hand motifs, designed to bind and stabilize the 2-hydroperoxycoelenterazine intermediate until Ca²⁺ binding triggers the reaction. nih.gov Its catalytic machinery is centered around a triad of Tyrosine (Y184), Histidine (H169), and Tryptophan (W173). nih.gov This arrangement is crucial for the oxidative decarboxylation reaction. nih.gov

In stark contrast, Renilla luciferase is a member of the α/β hydrolase superfamily, sharing structural homology with bacterial dehalogenases rather than with EF-hand photoproteins. nih.govwikipedia.org Its active site is a larger, more solvent-accessible pocket. wikipedia.org RLuc does not possess the Tyr-His-Trp triad characteristic of aequorin. nih.gov Instead, it employs a catalytic triad of Aspartic Acid (D120), Glutamic Acid (E144), and Histidine (H285), which is conserved among dehalogenases. nih.govwikipedia.org This suggests that the catalytic mechanism used by RLuc must be substantially different from that of aequorin. nih.govnih.gov While the aequorin reaction is triggered by Ca²⁺, the RLuc reaction requires only molecular oxygen and the substrate. nih.gov

The table below provides a side-by-side comparison of the active site features of these two representative proteins.

Table 2: Comparison of Active Site Topologies of Renilla Luciferase and Aequorin

| Feature | Renilla Luciferase (RLuc) | Aequorin | Source(s) |

|---|---|---|---|

| Protein Family | α/β Hydrolase | EF-hand protein | nih.govwikipedia.org |

| Catalytic Triad | Asp120, Glu144, His285 | Tyr184, His169, Trp173 | nih.govwikipedia.org |

| Active Site Structure | Larger, solvent-accessible pocket | Compact, hydrophobic barrel | nih.govwikipedia.org |

| Reaction Trigger | Molecular Oxygen | Calcium (Ca²⁺) ions | nih.gov |

| Intermediate Stabilization | Inferred to be transient | Stabilizes 2-hydroperoxycoelenterazine | nih.gov |

Theoretical and Computational Investigations of Coelenterazine Luminescence

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reaction Mechanisms

Understanding the intricate details of the coelenterazine bioluminescence reaction at an atomic level presents a significant challenge for experimental methods alone. Combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations have become an invaluable tool for investigating the reaction mechanism, from substrate binding to the final light-emitting step. nih.govresearchgate.netresearchgate.net

In the QM/MM approach, the chemically active region of the system—typically coelenterazine and the side chains of key amino acid residues in the enzyme's active site—is treated with a high level of theory using quantum mechanics (QM). nih.gov This allows for an accurate description of electronic rearrangements, bond breaking/formation, and excited states. The remainder of the protein and the surrounding solvent are modeled using classical molecular mechanics (MM), which reduces computational cost while still accounting for the structural and electrostatic influence of the protein environment. nih.govresearchgate.net

QM/MM studies have been applied to investigate the decomposition of the coelenterazine dioxetanone intermediate within the obelin photoprotein. researchgate.netresearchgate.net These simulations suggest that the anionic form of the dioxetanone decomposes through a charge-transfer (CT) catalyzed mechanism, which is proposed to be responsible for the high quantum yield of singlet chemiexcitation observed in bioluminescence. researchgate.net In contrast, the neutral form is predicted to decompose via a non-CT biradical process, which is less efficient. researchgate.net Furthermore, QM/MM calculations on ctenophore photoproteins have been used to explore how calcium binding induces conformational changes that disrupt the charge-charge interactions stabilizing the peroxy anion of coelenterazine, thereby triggering the luminescence reaction. nih.gov These simulations can model changes in bond lengths, such as the elongation of the C₂-C₃ bond in coelenterazine, providing insights into the decarboxylation step. nih.gov

Computational Modeling of Absorption and Fluorescence Properties of Coelenteramide Analogues

Computational chemistry, particularly through methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an invaluable tool for understanding the photophysical properties of coelenteramide and its analogues. wikipedia.orgmdpi.com These theoretical approaches allow for a detailed investigation of the electronic structure and transitions that govern absorption and fluorescence, providing insights that complement experimental findings.

A combined experimental and theoretical study on halogenated coelenteramide analogues (F-Clmd, Cl-Clmd, and Br-Clmd) revealed that while their absorption and emission spectra in aqueous solutions are quite similar, their quantum yields differ. researchgate.netnih.gov This difference is attributed to the heavy-atom effect. Theoretical calculations further indicated that the observed excited state transitions are due to local excitations within the pyrazine (B50134) ring. nih.govmdpi.com

Systematic investigations using the ωB97XD functional have been employed to study the geometries and spectra of various potential light-emitting species of coelenteramide in different environments, including vacuum, hydrophobic, and aqueous solutions. interchim.fr These studies help in predicting the equilibrium constants between different fluorescent and chemiluminescent states. interchim.fr The calculations suggest that coelenteramide is initially formed in a "dark" chemiluminescent state and must transition to a "bright" fluorescent state to emit light efficiently. interchim.fr

Coelenterazine Dependent Bioluminescent Systems: Diversity and Enzymology

Classification and Characteristics of Coelenterazine-Utilizing Systemsnih.govnih.govresearchgate.net

The primary distinction between the two major classes of coelenterazine-dependent systems lies in their mechanism of light emission. nih.govresearchgate.net Photoproteins are stable protein-substrate-oxygen complexes that are triggered to emit light, whereas luciferases are true enzymes that catalyze the oxidation of coelenterazine (B1669285) in a turnover-dependent manner. nih.govmsu.ru

Ca2+-regulated photoproteins are unique molecular complexes consisting of a single polypeptide chain (apoprotein) that binds a pre-oxidized form of coelenterazine, 2-hydroperoxycoelenterazine, in a stable, non-covalent manner. nih.govnih.gov These proteins, such as aequorin from the jellyfish Aequorea victoria and obelin from the hydroid Obelia, function as "pre-charged" luminous systems. capes.gov.bracs.org The emission of light is not initiated by the binding of oxygen, but rather by the binding of calcium ions. nih.govnih.gov

The apoproteins contain EF-hand calcium-binding motifs, and the binding of Ca2+ induces a conformational change in the protein. nih.govresearchgate.net This structural shift triggers the decarboxylation of the bound 2-hydroperoxycoelenterazine, leading to the formation of an excited-state coelenteramide (B1206865), which then relaxes to its ground state by emitting a flash of blue light. nih.govnih.gov The light emission is typically rapid, with decay times often less than a second, and the amount of light produced is directly proportional to the amount of photoprotein consumed. nih.gov Because the reaction involves a single turnover, photoproteins are considered stoichiometric reagents rather than catalytic enzymes in the classical sense. msu.ru

The spectral properties of these photoproteins can be influenced by the specific amino acid environment within the active site. researchgate.net For instance, the bioluminescence emission maximum varies depending on the protein, typically ranging from 465 to 495 nm. nih.govnih.gov

Table 1: Characteristics of Ca2+-Regulated Photoproteins

| Feature | Aequorin | Obelin |

| Source Organism | Aequorea victoria (Jellyfish) | Obelia sp. (Hydroid) |

| Trigger | Ca2+ binding | Ca2+ binding |

| Emission Maximum (λmax) | ~469 nm nih.gov | ~495 nm nih.gov |

| Mechanism | Intramolecular reaction of pre-bound 2-hydroperoxycoelenterazine triggered by Ca2+ nih.gov | Intramolecular reaction of pre-bound 2-hydroperoxycoelenterazine triggered by Ca2+ nih.gov |

| Kinetics | Fast flash nih.gov | Fast flash nih.gov |

In contrast to photoproteins, coelenterazine-dependent luciferases function as true enzymes, catalyzing the oxidative decarboxylation of coelenterazine in a reaction that requires molecular oxygen. nih.govmsu.ru These luciferases turn over multiple substrate molecules, and their light emission follows classical Michaelis-Menten kinetics. nih.gov This class includes a diverse range of enzymes from various marine organisms, each with distinct properties. msu.rumdpi.com

Renilla Luciferase (RLuc): Isolated from the sea pansy Renilla reniformis, RLuc is a ~36 kDa intracellular protein. msu.rursc.org In its natural context, the bioluminescent system also involves a coelenterazine-binding protein (CBP) that stabilizes the substrate and a green fluorescent protein (GFP) that acts as a secondary emitter via Förster resonance energy transfer (FRET), shifting the emission from blue (~480 nm) to green (~510 nm). msu.ru RLuc itself catalyzes the direct oxidation of coelenterazine, producing blue light. msu.ru

Gaussia Luciferase (GLuc): From the copepod Gaussia princeps, GLuc is a small, naturally secreted luciferase (~18.2 kDa after signal peptide cleavage) known for its exceptionally bright light emission. nih.govbiorxiv.org It exhibits "flash" kinetics, characterized by a rapid burst of light that quickly decays. biorxiv.org This kinetic profile is attributed to an irreversible covalent binding of a substrate derivative during catalysis, leading to enzyme inhibition after a limited number of cycles. biorxiv.org

Oplophorus Luciferase (OLuc) and NanoLuc: The deep-sea shrimp Oplophorus gracilirostris possesses a luciferase (OLuc) that is a complex of two subunits (~19 kDa and ~35 kDa). nih.gov The smaller 19 kDa subunit contains the catalytic activity. nih.gov Through extensive protein engineering of this subunit, a small, highly stable, and exceptionally bright luciferase named NanoLuc (or NanoKAZ) was developed. nih.gov NanoLuc, at ~19 kDa, was engineered to utilize a novel coelenterazine analog, furimazine, with which it produces a high-intensity, stable "glow-type" luminescence with a half-life exceeding two hours. nih.gov This engineered system is significantly brighter than firefly or Renilla luciferases. nih.gov

Metridia longa Luciferase (MLuc): This luciferase from the marine copepod Metridia longa is a secreted, thermostable enzyme. nih.govhu-plankton.jp Several isoforms exist, with some being extremely psychrophilic (cold-adapted), showing optimal activity at low temperatures (~5 °C). nih.gov For example, the MLuc7 isoform is a small, highly active enzyme of about 16.5 kDa. mdpi.comnih.gov The bioluminescence decay kinetics of MLuc are often described by a two-exponential function, indicating "fast" and "slow" components. nih.gov

Table 2: Comparative Properties of Coelenterazine-Dependent Luciferases

| Luciferase | Source Organism/Origin | Molecular Weight (approx.) | Emission Maximum (λmax) with Coelenterazine | Kinetic Profile |

| Renilla (RLuc) | Renilla reniformis | ~36 kDa msu.ru | ~480 nm msu.ru | Slow Glow/Flash |

| Gaussia (GLuc) | Gaussia princeps | ~18.2 kDa biorxiv.org | ~485 nm hu-plankton.jp | Flash biorxiv.org |

| Oplophorus (OLuc) | Oplophorus gracilirostris | 19 kDa (catalytic subunit) nih.gov | ~455 nm nih.gov | Flash |

| NanoLuc | Engineered from Oplophorus | ~19 kDa nih.gov | ~460 nm (with furimazine) nih.gov | Glow nih.gov |

| Metridia (MLuc7) | Metridia longa | ~16.5 kDa mdpi.com | ~485 nm mdpi.com | Fast and Slow Decay nih.gov |

Comparative Enzymology of Coelenterazine-Dependent Bioluminescent Proteinsnih.govnih.gov

Despite their shared substrate, the proteins involved in coelenterazine-based bioluminescence are remarkably diverse, reflecting independent evolutionary origins and adaptations to different biological roles. nih.govnih.gov

The evolutionary history of coelenterazine-dependent luciferases is a prime example of convergent evolution, where unrelated proteins have evolved to perform the same function. nih.govnih.gov Sequence analysis reveals that luciferases from different phyla, such as Renilla (Cnidaria) and the copepod luciferases (Gaussia, Metridia), show no significant amino acid sequence homology. msu.runih.gov This lack of a common ancestor suggests that the ability to catalyze coelenterazine oxidation has arisen multiple times independently. nih.govnih.gov

Renilla Luciferase: The crystal structure of RLuc reveals a classic α/β-hydrolase fold, a common structural scaffold found in many enzymes with diverse catalytic functions. nih.gov This structure is distinct from other known coelenterazine-utilizing luciferases. nih.gov

Copepod Luciferases (Gaussia and Metridia): These luciferases share significant homology with each other. hu-plankton.jpmdpi.com Their structure is characterized by two homologous sequential repeats that form two anti-parallel helical bundles. nih.gov This unique fold is different from both RLuc and photoproteins. nih.gov

Oplophorus Luciferase/NanoLuc: The catalytic subunit of OLuc, and by extension NanoLuc, also possesses a distinct structure, differing from both Renilla and the copepod luciferases. nih.gov

This structural diversity underscores the idea that different protein scaffolds have been evolutionarily co-opted and optimized for coelenterazine bioluminescence. nih.govroyalsocietypublishing.org The biosynthesis of coelenterazine itself is thought to have evolved independently in at least three distinct lineages, and its availability in the marine food web may have facilitated the evolution of these diverse luciferases in other organisms. nih.gov

The structural differences among coelenterazine-dependent enzymes lead to significant functional divergence, particularly in their catalytic mechanisms and substrate specificity. elsevierpure.comnih.gov The catalytic environment of the active site in each luciferase is unique, which affects how it interacts with coelenterazine and its analogs. elsevierpure.com

Studies comparing the activity of various luciferases with C2-modified coelenterazine analogs have shown significant differences in substrate specificity. elsevierpure.comnih.gov For instance, the maximal luminescence intensity with native coelenterazine can vary dramatically, with Gaussia luciferase being significantly more active than Renilla or Oplophorus luciferases under certain assay conditions. nih.gov Furthermore, an analog that is a good substrate for one luciferase may be a poor substrate for another. elsevierpure.com This suggests that the catalytic environment for the oxygenation process and the nature of the excited coelenteramide species may differ among these enzymes. elsevierpure.comnih.gov

This functional divergence is also evident in their kinetic properties. The "flash" kinetics of GLuc, for example, are a result of a specific covalent inhibition mechanism not observed in the "glow" kinetics of the engineered NanoLuc. nih.govbiorxiv.org Similarly, the temperature optima can vary widely, with psychrophilic isoforms of Metridia luciferase adapted to cold environments, a trait not characteristic of RLuc or OLuc. nih.gov

Design and Characterization of Semi-Synthetic Photoproteins and Luciferase-Coelenterazine Analog Interactionsnih.govmdpi.com

The combination of protein engineering and synthetic chemistry has enabled the creation of semi-synthetic bioluminescent systems with novel properties. nih.govmdpi.com This involves pairing mutated or engineered luciferases and photoproteins with synthetically modified coelenterazine analogs. nih.govmdpi.comacs.org

The goal of this research is often to develop reporters with altered characteristics, such as shifted emission spectra, different kinetic profiles (faster or slower light decay), and improved stability or brightness. nih.gov For example, "semi-synthetic" aequorins have been created by activating the apoaequorin protein with various coelenterazine analogs. nih.govmdpi.com These efforts have yielded photoproteins with altered bioluminescent properties, which are valuable for applications like simultaneous multi-analyte detection where signals can be distinguished based on color or decay kinetics. nih.govacs.org

Modifications to the coelenterazine molecule at the C-2, C-6, and C-8 positions have been extensively explored. rsc.orgmdpi.com These changes can dramatically affect the substrate's interaction with the enzyme's active site, influencing both light output and emission wavelength. mdpi.comnih.gov For example, introducing different aryl groups at the C-8 position of the imidazopyrazinone core can produce a significant red-shift in the light emitted by NanoLuc. rsc.org Similarly, certain analogs can dramatically increase the luminescence intensity with a specific luciferase while being poor substrates for others, highlighting the specificity of these interactions. elsevierpure.commdpi.com

The characterization of these semi-synthetic systems often involves detailed analysis of their bioluminescent properties, including:

Specific Activity: The total light output per amount of protein.

Emission Spectra: The wavelength of maximum light emission.

Kinetics: The rate of the light-emitting reaction, including rise and decay times.

Calcium Sensitivity (for photoproteins): The concentration of Ca2+ required for activation. mdpi.com

Design and Synthesis of Coelenterazine Analogues for Research Applications

Principles of Rational Design for Modified Coelenterazine (B1669285) Analogues

The rational design of coelenterazine analogues involves a deep understanding of its structure-activity relationships. The goal is to produce novel molecules with tailored optical properties for specific applications, such as bioluminescence resonance energy transfer (BRET) and in vivo imaging. mdpi.comnih.gov This process focuses on strategic chemical modifications to the core structure to influence the energy of the light-emitting state. mdpi.com

The imidazopyrazinone backbone of coelenterazine serves as the fundamental scaffold for the oxidation reaction that produces light. mdpi.com Consequently, chemical engineering efforts have centered on modifying the functional groups at the C-2, C-5, C-6, and C-8 positions, as these changes can significantly alter the molecule's bioluminescent properties without disrupting the core light-emitting mechanism. mdpi.comnih.gov Modifications at the C-3 position have also been explored. mdpi.com

The effects of these strategic modifications are diverse:

C-2 Position: Modifications at this site, such as introducing an adamantylmethyl group, can influence bioluminescence intensity. rsc.org Other designs have involved modifying this position with a K+-binding crown ether ring to create sensors for specific ions. mdpi.com

C-5 Position: Changes at the C-5 position are part of the broader strategy to tune the electronic environment of the imidazopyrazinone core. mdpi.com

C-6 Position: This position is a key target for altering emission spectra. Attaching various substituents to the C-6 phenyl ring can lead to new analogues with different colors and brightness. rsc.orgnih.gov For instance, eliminating the hydroxyl group on the C-6 phenyl ring is a feature in some synthetic analogues. nih.gov The hydrogen-bond network around this substituent is thought to be a reason for the different bioluminescence activities observed between aequorin and obelin photoproteins when using the same analogue. nih.gov

C-8 Position: The substituent at the C-8 position also plays a crucial role. Replacing the benzyl (B1604629) group with an adamantylmethyl group has been shown to produce analogues that yield stronger bioluminescence intensity with certain semi-synthetic photoproteins compared to natural coelenterazine. rsc.org Eliminating the C-8 benzyl group entirely is another design strategy. researchgate.net

Table 1: Impact of Strategic Modifications on the Coelenterazine Core This is an interactive table. You can sort and filter the data.

| Position | Type of Modification | Observed Effect | Reference |

|---|---|---|---|

| C-2 | Introduction of adamantylmethyl group | Influences bioluminescence intensity | rsc.org |

| C-2 | Addition of K+-binding crown ether | Creates ion-specific sensors | mdpi.com |

| C-3 | Modification of the backbone | Can improve blood-brain barrier permeability | mdpi.com |

| C-6 | Extension of π-electron system | Red-shifts bioluminescence spectrum | mdpi.com |

| C-6 | Varied phenyl ring substituents | Alters emission color and brightness | rsc.orgnih.gov |

| C-8 | Replacement with adamantylmethyl group | Stronger bioluminescence with some photoproteins | rsc.org |

| C-8 | Elimination of benzyl group | Creates analogues with novel properties | researchgate.net |

A primary goal in designing coelenterazine analogues is to shift the emission color, typically from the blue-green region toward the red end of the spectrum, which is advantageous for deep-tissue in vivo imaging. The most direct and common method to achieve this red-shift is by extending the π-electron conjugation of the imidazopyrazinone backbone. mdpi.com

By introducing additional double bonds to extend the conjugated system, particularly at the C-6 position, researchers have effectively induced red shifts in the bioluminescence spectra across various marine luciferases. mdpi.com This strategy has led to the development of derivatives that emit light at longer wavelengths, with one such analogue, CTZ-v, shifting the emission towards the red but with a noted decrease in bioluminescence activity in some photoproteins. rsc.orgresearchgate.net

Synthetic Methodologies for Coelenterazine and its Derivatives

The study and application of coelenterazine and its analogues have been made possible through chemical synthesis. illinois.edu Historically, a "classical" synthesis route was used, but it suffered from low yields and difficulty in introducing diverse substituents onto the core structure. illinois.edu Modern synthetic chemistry has overcome these limitations, primarily through the use of palladium-catalyzed cross-coupling reactions. illinois.edu

Modern synthesis of coelenterazine derivatives heavily relies on palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. rsc.org The Suzuki–Miyaura reaction is a prominent example, widely used for creating the biaryl linkages that are central to the coelenterazine structure. rsc.orgnih.gov

The Suzuki–Miyaura coupling is a versatile reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate using a palladium(0) catalyst and a base. youtube.comyoutube.com The catalytic cycle generally proceeds through three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst.

This methodology has been applied to the synthesis of coelenterazine precursors, for example, by coupling a bromopyrazine with an arylboronic acid to construct the key 2-amino-5-arylpyrazine intermediate in high yield. illinois.edu This approach, along with related palladium-catalyzed methods like the Stille coupling, offers a robust and flexible platform for generating a wide array of coelenterazine analogues with diverse functionalities. illinois.edu

Characterization of Luminescence Properties of Synthetic Analogues

Once synthesized, new coelenterazine analogues are characterized to determine their chemi- and bioluminescent properties. nih.govrsc.org This analysis is crucial for identifying which analogues are most suitable for specific applications, such as live-cell and in vivo imaging. capes.gov.brnih.gov Characterization involves measuring key parameters like light emission spectra, decay kinetics, total light output, and quantum yield. nih.govnih.gov

Table 2: Luminescence Properties of Selected Synthetic Coelenterazine Analogues This is an interactive table. You can sort and filter the data.

| Analogue Name | Key Structural Feature | Luciferase/System | Emission Max (λmax) | Relative Intensity/Activity | Reference |

|---|---|---|---|---|---|

| Coelenterazine-e (Clz-e) | Additional ethyl group forming a new ring | Chemiluminescence (DMSO) | - | Brighter than Br2-Cla | nih.gov |

| Coelenterazine 400a (Clz400a) | Methoxy group instead of C-6 p-hydroxyphenyl | Chemiluminescence (DMSO) | ~400 nm | Lower than Clz-e | nih.gov |

| Br2-Cla | Dibrominated core | Chemiluminescence (DMSO) | ~580 nm (yellow) | Higher than native CTZ and Clz400a | nih.gov |

| CLZN-f | Undisclosed modification | Renilla Luciferase (Rluc) | - | 4- to 8-fold > native CTZ | nih.gov |

| CLZN-h | Undisclosed modification | Renilla Luciferase (Rluc) | - | 4- to 8-fold > native CTZ | nih.gov |

| 8-adamantylmethyl-CTZ | Adamantylmethyl at C-8 | Aequorin (AQ) | - | Stronger than native CTZ | rsc.org |

| S5 / S6 Analogues | Undisclosed "S-series" modification | F-A23-F Luciferase | 544 nm / 550 nm | - | mdpi.com |

Engineering of Emission Wavelength Shifts (Blue-shifted, Red-shifted)

The ability to tune the emission wavelength of coelenterazine analogues is critical for developing advanced bioluminescence imaging (BLI) and multiplexed assays. Researchers have successfully engineered both blue-shifted and red-shifted emitters by strategically modifying the core imidazopyrazinone structure. rsc.orgrsc.orgnih.govnih.gov

Blue-Shifted Analogues: A significant blue-shift in the bioluminescence spectrum can be achieved by modifying the hydroxyl (OH) group at the C-6 position of the coelenterazine (CTZ) backbone. nih.gov This modification favors the formation of a neutral intermediate during the reaction with luciferases like Renilla luciferase (RLuc) and its derivatives, resulting in emission at shorter wavelengths. nih.gov For instance, a C-6 modified CTZ analogue can produce a blue-shifted spectrum with peaks around 403–413 nm with RLuc8 and RLuc86SG. nih.gov An example of a blue-shifted analogue is Coelenterazine 400a (also known as DeepBlueC™), which emits light with a maximum around 400 nm and is often preferred for Bioluminescence Resonance Energy Transfer (BRET) studies due to minimal spectral overlap with green fluorescent protein (GFP) acceptors. nih.govbiotium.com The modification at the C-6 position is a key strategy; analogues lacking a direct OH group at this position predominantly form neutral species with RLucs, leading to emission peaks between 386 nm and 423 nm. mdpi.com

Red-Shifted Analogues: Red-shifted bioluminescence is highly desirable for in vivo imaging because longer wavelength photons (600-900 nm) experience less absorption and scattering by mammalian tissues. nih.gov Several strategies are employed to achieve this red-shift.

One effective method is the extension of the π-electron conjugation of the imidazopyrazinone backbone. nih.gov Introducing various groups at the C-6 position to increase the number of double bonds has been shown to be effective in red-shifting the emission spectra with any marine luciferase. nih.gov

Another powerful strategy involves modifications at the C-8 position. The direct attachment of an aryl group to the C-8 position of the furimazine core (a CTZ analogue) can induce a significant red-shift while maintaining a reasonable light output with NanoLuc luciferase. rsc.orgrsc.org By combining modifications at both the C-6 (incorporating electron-donating groups) and C-8 positions, researchers have created furimazine analogues that shift the emission of NanoLuc from its native 460 nm to nearly 600 nm. rsc.orgrsc.org For example, introducing a 4-quinoline group at the C-8 position of a furimazine analogue resulted in a red-shift of approximately 100 nm. nih.gov

Furthermore, conjugating dyes to the C-6 position of CTZ has been explored. While C-6 modifications typically lead to blue-shifts with RLuc derivatives, certain dye-conjugated analogues exhibit unique red-shifted peaks through resonance energy transfer. nih.gov For example, 6-Nile-R-CTZ, a CTZ analogue conjugated with Nile red, showed a characteristic BRET peak at 650 nm. nih.gov A dibrominated coelenterazine analogue has also been reported to emit yellow light at around 580 nm, a significant red-shift from the typical blue emission of CTZ-based compounds. nih.gov

| Analogue | Luciferase | Emission Max (nm) | Shift | Reference |

|---|---|---|---|---|

| Native Coelenterazine | Renilla Luciferase | 475 | - | biotium.com |

| Coelenterazine 400a (DeepBlueC™) | Renilla Luciferase | ~400 | Blue | nih.govbiotium.com |

| C6 modified CTZ | RLuc8 | 403-413 | Blue | nih.gov |

| Furimazine | NanoLuc | 460 | - | rsc.org |

| C8-Aryl Furimazine Analogue | NanoLuc | ~600 | Red | rsc.orgrsc.org |

| Dibrominated CTZ Analogue | - (Chemiluminescence) | ~580 | Red | nih.gov |

| 6-Nile-R-CTZ | RLuc8 | 650 (BRET) | Red | nih.gov |

Control over Kinetic Decay Profiles and Luminescence Lifetime

The temporal characteristics of the bioluminescent signal, including the kinetic decay profile and luminescence lifetime, are crucial for various applications. nih.gov Researchers have sought to develop analogues that provide either a brief "flash" of light or a more sustained "glow"-type emission. nih.gov

Modifications to the coelenterazine structure can significantly influence these kinetic properties. nih.gov For example, a study on a fluorinated coelenterazine analogue (F-CLA) showed that its emission lifetime was longer in acidic conditions compared to basic conditions, with half-lives of 46.6 seconds and 28.9 seconds, respectively. mdpi.com This pH-dependent kinetic profile highlights the role of the chemical environment in modulating the reaction. mdpi.com

In another study, a novel dibrominated coelenterazine analogue (Br2-Cla) exhibited a significantly longer emission lifetime in aprotic media compared to the commercially available Coelenterazine-e, which is known for its enhanced emission. nih.gov While the reactions of Br2-Cla in DMSO showed a typical flash profile with a rapid burst of light followed by decay, the emission lifetimes were notably longer in DMF than in DMSO. nih.gov This suggests that both the analogue's structure and the solvent environment play a role in determining the decay kinetics.

The interaction with specific luciferases also dictates the kinetic profile. Semi-synthetic aequorins, formed by combining apoaequorin with various coelenterazine analogues, have been developed with altered decay kinetics. nih.gov The incorporation of non-natural amino acids into the photoprotein, combined with the use of different analogues, has resulted in aequorin variants with luminescence half-lives of up to one minute. nih.gov

The table below summarizes the kinetic properties of various coelenterazine analogues.

| Analogue | Condition | Property | Value | Reference |

|---|---|---|---|---|

| Fluorinated CTZ (F-CLA) | DMSO/Acidic Buffer | Half-life | 46.6 ± 1.0 s | mdpi.com |

| Fluorinated CTZ (F-CLA) | DMSO/Basic | Half-life | 28.9 ± 3.6 s | mdpi.com |

| Dibrominated CTZ (Br2-Cla) | DMF | Emission Lifetime | Longer than in DMSO | nih.gov |

| Coelenterazine h | Renilla Luciferase | Initial Intensity | 135% of native | biotium.com |

| Coelenterazine cp | Renilla Luciferase | Initial Intensity | 135% of native | biotium.com |

| Coelenterazine n | Renilla Luciferase | Initial Intensity | 900% of native | biotium.com |

Evaluation of Analogue Stability in Aqueous and Biological Milieu

The stability of coelenterazine and its analogues is a critical factor for their practical use in research, particularly for in vivo applications and high-throughput screening. nih.govgoogle.com Native coelenterazine is known to be unstable in aqueous solutions and can decompose during storage in organic solvents, leading to reduced sensitivity and reproducibility in assays. biotium.comgoogle.com

Efforts to improve stability have focused on both formulation and chemical modification. Aqueous formulations, such as Aquaphile™ coelenterazines, have been developed to readily dissolve in water or buffer immediately before use, though they remain stable for up to only five hours in solution. biotium.com The stability of coelenterazine analogues in solution can be poor, and many may fail to form the stable 2-hydroperoxy adduct required for bioluminescence within the photoprotein's binding cavity. mdpi.com

Studies on caged bis-deoxy-coelenterazine derivatives with ester protective groups have been conducted to evaluate their hydrolytic stability. researchgate.net In one study, the acetate-protected derivative showed the greatest stability in DMSO, with a half-life of 24 days. researchgate.net This indicates that appropriate chemical caging can significantly enhance the stability of the coelenterazine core.

The decomposition of coelenterazine analogues can also be influenced by temperature, pH, and light. google.com The products of this decomposition can even inhibit the luminescence reaction itself. google.com Therefore, developing analogues with inherent stability is a key research goal. The stability of coelenterazine localized within a coelenterazine-binding protein (CBP) is notably higher, protecting it from spontaneous oxidation, a property that has been harnessed for analytical applications. nih.gov

Development of Chiral Coelenterazine Analogues as Protein Interaction Probes

Chiral analogues of coelenterazine have been synthesized to serve as sophisticated probes for investigating the molecular recognition and interaction between the substrate and its associated proteins, such as luciferases and photoproteins. nih.govplos.org

A notable study involved the synthesis of chiral deaza-analogs of coelenterazine, specifically (S)- and (R)-deaza-CTZ (daCTZ), and their 2-hydroxymethyl derivatives ((S)- and (R)-HM-daCTZ). nih.govplos.orgnih.gov These analogues were designed to probe the substrate-binding site of the Ca²⁺-binding photoprotein aequorin. nih.govnih.gov The regeneration of active aequorin involves the incubation of its apoprotein, apoAequorin, with coelenterazine and molecular oxygen. nih.govplos.org

The research found that the chiral deaza-analogues, specifically (S)-daCTZ and (S)-HM-daCTZ, selectively inhibited the regeneration of aequorin. nih.govnih.gov This inhibition occurred because these analogues bind to the catalytic site for coelenterazine within the apoAequorin molecule. nih.govnih.gov Crystal structures of the apoAequorin complexes with (S)-daCTZ and (S)-HM-daCTZ were determined, providing critical insights into the binding mechanism. nih.govplos.org The structural data revealed that the hydroxyl group of the C6-hydroxyphenyl moiety and the carbonyl group of the imidazopyrazinone ring in coelenterazine are essential for binding to the apoAequorin molecule through hydrogen bonds. nih.govplos.org

These findings demonstrate that chiral deaza-coelenterazine analogues can be powerful tools for studying the specific interactions between coelenterazine and its target proteins. nih.govplos.org They can be used to elucidate the key residues involved in substrate recognition and the binding environment within photoproteins and luciferases. nih.govplos.org

Advanced Research Applications of Coelenterazine Systems

Development of Bioluminescent Reporter Systems for Cellular and Molecular Biology Research

Coelenterazine (B1669285) and its analogs are pivotal in the development of highly sensitive bioluminescent reporter systems. These systems utilize luciferases from marine organisms that catalyze the oxidation of coelenterazine to produce light, a process that can be harnessed to study a wide range of biological phenomena in vitro and in vivo. accegen.commdpi.com Luciferase reporter genes have become a versatile tool due to the high sensitivity and reproducibility of the corresponding assays. accegen.com Coelenterazine-dependent luciferases, such as Renilla luciferase (RLuc), Gaussia luciferase (GLuc), and the engineered NanoLuc, are widely used. accegen.commdpi.com These luciferases, in the presence of coelenterazine and oxygen, emit light, providing a simple yet powerful system for various applications in cellular and molecular biology. promega.jp The development of synthetic coelenterazine analogs has further expanded the utility of these systems by offering improved properties such as enhanced brightness, shifted emission spectra, and greater stability. nih.gov

Coelenterazine-based reporter systems are extensively used to monitor gene expression in real-time. nih.gov In these assays, the luciferase gene is placed under the control of a specific promoter or regulatory element. The amount of light produced upon the addition of coelenterazine is directly proportional to the level of luciferase expression, which in turn reflects the activity of the promoter. This allows for the quantitative analysis of gene regulation and signaling pathways. accegen.com Secreted luciferases like Gaussia luciferase offer the advantage of monitoring gene expression without cell lysis, as the reporter protein is released into the cell culture medium. nih.gov This enables the continuous monitoring of cellular processes in living cells over time. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in living cells. nih.gov This method relies on the non-radiative transfer of energy from a bioluminescent donor, typically a coelenterazine-dependent luciferase like Renilla luciferase (RLuc), to a fluorescent acceptor protein (e.g., Green Fluorescent Protein, GFP, or Yellow Fluorescent Protein, YFP). nih.govnuvucameras.com When two proteins of interest, fused to the donor and acceptor respectively, interact, they come into close proximity (less than 10 nm), allowing for energy transfer to occur. nuvucameras.combenchsci.com The oxidation of coelenterazine by RLuc results in the emission of light that excites the acceptor, which then emits light at a different wavelength. benchsci.com The ratio of acceptor to donor emission is measured as the BRET signal, providing a quantitative measure of protein interaction. nih.govnuvucameras.com

Different versions of BRET have been developed, such as BRET1 and BRET2, which utilize different coelenterazine analogs and acceptor proteins to optimize spectral resolution and signal intensity. benchsci.compnas.org For instance, BRET1 uses native coelenterazine or its analog, coelenterazine h, with Rluc as the donor and YFP as the acceptor. nuvucameras.com BRET2 employs DeepBlueC, a coelenterazine analog, with Rluc as the donor and GFP as the acceptor, offering better spectral separation. benchsci.compnas.org The development of red-shifted BRET systems, using red fluorescent proteins as acceptors and coelenterazine derivatives that shift the emission of RLuc, has improved the potential for deep-tissue imaging. pnas.org

| BRET System | Donor Luciferase | Substrate (Coelenterazine Analog) | Acceptor Fluorescent Protein | Donor Emission Peak (approx.) | Acceptor Emission Peak (approx.) | Key Advantage |

|---|---|---|---|---|---|---|

| BRET1 | RLuc | Coelenterazine / Coelenterazine h | YFP | 480 nm | 530 nm | Strong signal and long lifetime. benchsci.com |

| BRET2 | RLuc | DeepBlueC (Coelenterazine 400a) | GFP | 395 nm | 510 nm | Better spectral resolution. benchsci.compnas.org |

| BRET3 | RLuc8 | Coelenterazine | TagRFP | 480 nm | 584 nm | Red-shifted emission for in vivo imaging. pnas.org |

The development of various coelenterazine analogs with distinct spectral properties and substrate specificities has enabled the design of multi-reporter systems. mdpi.commdpi.com These systems allow for the simultaneous monitoring of multiple cellular events by using different luciferases that produce distinguishable light signals with specific coelenterazine analogs. mdpi.com For example, novel "C-series" and "S-series" coelenterazine analogs have been synthesized that, in combination with different marine luciferases like Renilla luciferase, NanoLuc, and artificial luciferases, generate unique bioluminescence intensity patterns and spectra. mdpi.comnih.gov This creates a "bioluminescence signature" that can be used to discriminate between different reporter signals in a multi-reporter system. mdpi.com

This approach overcomes the challenge of spectral overlap often encountered in multiplex imaging. mdpi.com By selecting specific combinations of luciferases and coelenterazine analogs, researchers can create dual-color or multi-color bioluminescence systems. The signals can then be separated and quantified, providing a more comprehensive view of complex biological processes. nih.gov

A significant advantage of coelenterazine-based reporter systems is their suitability for real-time kinetic measurements in living cells and organisms. promega.jp The hydrophobic nature of coelenterazine allows it to readily cross cell membranes, making it accessible to intracellular luciferases. unife.it Live-cell substrates, such as EnduRen™ and ViviRen™, have been developed to overcome the instability of coelenterazine in aqueous solutions, enabling prolonged and stable light emission for kinetic studies. promega.jp

These tools allow researchers to monitor the dynamics of gene expression and other cellular processes over time without the need for cell lysis. For example, the kinetics of light production from Renilla luciferase with coelenterazine show an initial flash of high intensity that decays over time, and this kinetic profile can be influenced by the specific coelenterazine analog used. nih.govnih.gov By carefully selecting the appropriate substrate and detection method, it is possible to obtain detailed temporal information about biological events in live systems. nih.gov

Sensing and Detection Methodologies for Biological Analytes

Coelenterazine is a key component of the bioluminescent photoprotein aequorin, which is widely used as a highly sensitive indicator for measuring intracellular calcium ion (Ca²⁺) concentrations. nih.govabpbio.com Aequorin consists of the apoprotein apoaequorin and the covalently bound prosthetic group, coelenterazine. unife.it In the presence of Ca²⁺, aequorin undergoes a conformational change that triggers the oxidation of coelenterazine to coelenteramide (B1206865), resulting in the emission of blue light. unife.itnih.gov This light emission is directly proportional to the Ca²⁺ concentration, allowing for quantitative measurements over a wide dynamic range. abpbio.com

The affinity of aequorin for Ca²⁺ can be modulated by using different coelenterazine analogs. nih.govthermofisher.com This has led to the development of semi-synthetic aequorins with altered Ca²⁺ binding properties, making them suitable for measuring Ca²⁺ levels in different subcellular compartments with varying resting Ca²⁺ concentrations. For instance, low-affinity aequorin mutants are used to measure the high Ca²⁺ concentrations within the endoplasmic reticulum and Golgi apparatus. ucl.ac.uk The ability to target aequorin to specific organelles provides a powerful tool for dissecting the complex spatio-temporal dynamics of Ca²⁺ signaling within cells. nih.govunife.it

| Coelenterazine Analog | Emission Maxima (approx.) | Relative Intensity Compared to Native | Application Note |

|---|---|---|---|

| Native Coelenterazine | 466 nm | 1 | Standard for general Ca²⁺ measurements. thermofisher.com |

| Coelenterazine f | 472 nm | 20 | Higher intensity for improved signal. thermofisher.com |

| Coelenterazine h | 466 nm | 16 | Increased light output. thermofisher.com |

| Coelenterazine cp | 442 nm | 28 | High intensity, suitable for high-throughput screening. thermofisher.com |

Development of Enzyme Activity Assays

The unique properties of coelenterazine-dependent luciferases have enabled their use as powerful analytical tools in various research and biomedical applications, including the development of sensitive enzyme activity assays. The bioluminescent reaction, which involves the oxidation of coelenterazine catalyzed by a luciferase, provides a readily detectable signal that can be coupled to the activity of a target enzyme.

One notable application is in the creation of assays for the detection of specific analytes through enzymatic reactions. For instance, aequorin, a Ca²⁺-regulated photoprotein that utilizes coelenterazine, has been employed in an inhibition-based assay for the direct detection of dopamine in biological samples like blood serum and urine, achieving a detection limit of 53 nM mdpi.com.

Furthermore, coelenterazine-based systems have been adapted for the detection of reactive oxygen species (ROS), which are often products of enzymatic activity. The photoprotein pholasin, isolated from the mollusk Pholas dactylus, is particularly sensitive to superoxide (B77818) anion and hydroxyl radicals nih.gov. This property has been harnessed to quantify leukocyte ROS production in response to various stimuli, providing a valuable tool for studying inflammatory processes and the biocompatibility of materials mdpi.comnih.gov.

Another innovative approach involves using the coelenterazine-aequorin system to detect superoxide anion indirectly. This assay is based on the principle that superoxide anion can decarboxylate coelenterazine to coelenteramide mdpi.comnih.gov. A higher concentration of superoxide leads to a decrease in the effective concentration of coelenterazine available to charge the aequorin molecule. Consequently, the resulting bioluminescent signal from aequorin is inversely proportional to the superoxide anion concentration, with a linear range of 4 to 40,000 pM and a detection limit as low as 1.2 pM mdpi.com. This demonstrates the versatility of coelenterazine systems in designing highly sensitive, indirect enzyme activity assays.

| Assay Principle | Target Analyte/Enzyme | Coelenterazine System | Key Finding | Reference |

| Inhibition Assay | Dopamine | Aequorin | Detection limit of 53 nM in raw biological samples. | mdpi.com |

| ROS-Triggered Luminescence | Superoxide Anion, Hydroxyl Radical | Pholasin | Quantification of leukocyte ROS production. | nih.gov |

| Indirect Detection via Substrate Consumption | Superoxide Anion | Aequorin | Inverse correlation between bioluminescence and superoxide concentration, with a detection limit of 1.2 pM. | mdpi.com |

Coelenterazine in Preclinical Bioimaging and Molecular Probes

Coelenterazine and its derivatives are integral to a wide range of preclinical bioimaging and molecular probe applications. The ability of coelenterazine to produce light through bioluminescence, often in conjunction with a luciferase enzyme, provides a powerful tool for non-invasively visualizing biological processes in living organisms.

Applications in Bioluminescence Imaging (BLI) in Preclinical Models

Bioluminescence imaging (BLI) utilizing coelenterazine-luciferase systems is a widely adopted technique in preclinical research. The simplicity of the coelenterazine-luciferase system, which does not require an external excitation light source, minimizes background autofluorescence and enhances signal-to-noise ratios, making it particularly suitable for in vivo imaging in small animals mdpi.com.

A key application of coelenterazine-based BLI is in monitoring cellular and molecular events within a living organism. For example, coelenterazine has been used to detect physiological levels of superoxide anion in vivo, with the resulting chemiluminescent signal being strong enough to be detected and quantified nih.gov. This has enabled researchers to study the role of superoxide in various physiological and pathological states. In one study, in vivo administration of coelenterazine allowed for the detection of superoxide anion in a dose-dependent manner, with the signal being predominantly localized to the pancreas, reflecting the high metabolic activity and superoxide production in beta cells nih.gov. This approach was sensitive enough to detect a decrease in beta-cell mass following streptozotocin-induced toxicity, highlighting its potential as a biomarker for conditions like type 1 diabetes nih.gov.

The development of novel coelenterazine analogs continues to expand the capabilities of BLI. Modifications to the coelenterazine structure can lead to derivatives with improved optical properties, such as enhanced light output and red-shifted emission wavelengths, which are advantageous for deep-tissue imaging scispace.comrsc.org.

Engineering of Caged Coelenterazine-Type Probes for Spatiotemporal Control

To achieve precise spatiotemporal control over bioluminescent signals, researchers have engineered "caged" coelenterazine-type probes. These probes are chemically modified to be inactive until a specific trigger, often light, removes the "caging" group. This uncaging event releases the active coelenterazine, allowing it to react with a luciferase and produce light. This strategy enables the activation of bioluminescence at a specific time and location within a biological system, providing a higher degree of control and resolution in imaging experiments.

Integration with Bioluminescence-Driven Optogenetic Systems for Biological Control

The light generated from coelenterazine-luciferase reactions can be harnessed to control biological processes through integration with optogenetic systems. In these systems, the bioluminescent light serves as an internal light source to activate light-sensitive proteins, thereby modulating cellular functions such as gene expression or neural activity. This approach, often referred to as bioluminescence-driven optogenetics, offers the advantage of wireless and non-invasive control over cellular activities deep within tissues, overcoming the light penetration limitations of traditional optogenetics that rely on external light sources.

Engineering of Artificial Luciferases and Modified Bioluminescent Systems

Significant efforts in protein engineering have been directed towards creating artificial luciferases with enhanced properties for use with coelenterazine and its analogs. These engineered luciferases often exhibit improved stability, higher quantum yields, and altered emission spectra compared to their wild-type counterparts. The goal of this research is to develop more robust and versatile bioluminescent systems for a variety of applications.

One area of focus has been the chemical modification of coelenterazine itself to create novel analogs with unique functionalities nih.gov. By altering the chemical structure of the imidazopyrazinone core of coelenterazine, researchers can tune the optical properties of the resulting bioluminescence. For instance, modifications at the C-6 position have been shown to influence the emission color, allowing for the development of probes that cover a broader visible spectrum nih.gov.

The interplay between engineered luciferases and novel coelenterazine analogs has led to the development of highly optimized bioluminescent systems. A notable example is the creation of a stable, engineered luciferase derived from Oplophorus gracilirostris (OLuc) nih.gov. Through structural optimization and random mutagenesis, a variant was produced with a specific activity 81,000-fold greater than the initial enzyme and 5-fold higher than that of Renilla luciferase (RLuc) under the same conditions nih.gov. When paired with a newly developed coelenterazine variant, furimazine, this engineered luciferase exhibited a 25-fold enhancement in bioluminescence levels and a prolonged signal half-life of 2.5 hours nih.gov.

These advancements in engineering both the luciferase and the coelenterazine substrate have significantly expanded the toolkit for bioluminescence-based research, enabling more sensitive and specific detection in a wide array of biological assays and imaging applications nih.gov.

| Engineered System | Components | Key Improvement | Reference |

| Optimized OLuc System | Engineered Oplophorus luciferase and furimazine (a coelenterazine analog) | 81,000-fold increase in specific activity over the initial enzyme; 25-fold enhancement in bioluminescence with furimazine. | nih.gov |

| Modified Coelenterazine Analogs | Coelenterazine derivatives with modifications at the C-6 position. | Tunable emission colors across the visible spectrum. | nih.gov |

Site-Directed Mutagenesis for Altered Spectral and Kinetic Properties

Site-directed mutagenesis of coelenterazine-dependent luciferases, such as aequorin and obelin, has been instrumental in generating variants with modified bioluminescent properties. By altering specific amino acids within the active site of these proteins, researchers have successfully produced mutants with different emission colors and reaction rates. This has been particularly valuable for in vivo imaging in deep tissues, as animal tissues absorb and scatter less light in the red end of the spectrum (600–900 nm). Many aequorin and obelin variants with broadened emission spectra and varied decay kinetics have been developed through site-directed or random mutagenesis of the coelenterazine-binding cavity.

For instance, the application of site-directed mutagenesis to the active site of obelin has yielded stable and active mutants with distinct colors and bioluminescence reaction rates, making them suitable for multiplex analysis. The signals from these different mutants can be effectively separated using wideband optic filters and by taking advantage of their different temporal resolutions. Similarly, mutagenesis of firefly luciferase, which uses a different luciferin (B1168401) but demonstrates the principle, has shown that point mutations at specific residues can produce luciferases that emit light across a range of colors from green to red.

These engineered luciferases, in combination with coelenterazine or its analogs, have expanded the analytical applications of photoproteins, enabling simultaneous detection of multiple analytes in a single sample.

Construction of Fusion Proteins and Biospecific Hybrid Reporters